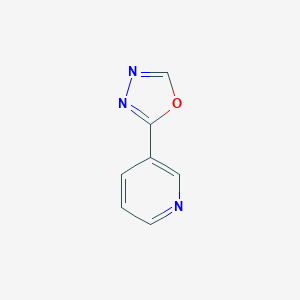

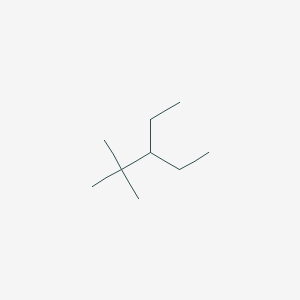

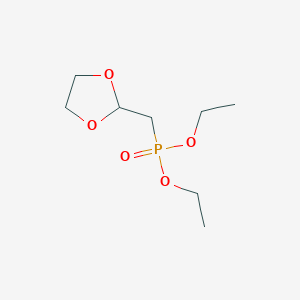

![molecular formula C12H17ClN2O B097867 4-[5-(氯甲基)-1,3-噁唑烷-2-基]-N,N-二甲基苯胺 CAS No. 17996-49-5](/img/structure/B97867.png)

4-[5-(氯甲基)-1,3-噁唑烷-2-基]-N,N-二甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

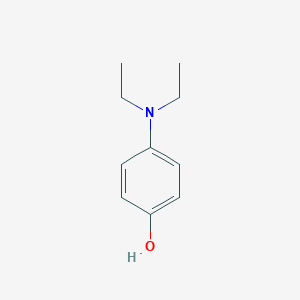

The compound "4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline" is a chemically synthesized molecule that appears to be related to the oxazolidinone family. Oxazolidinones are a class of compounds known for their applications in various fields, including medicinal chemistry and as intermediates in organic synthesis. They are characterized by a five-membered ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively .

Synthesis Analysis

The synthesis of oxazolidinone derivatives can be achieved through several methods. One approach involves the rearrangement of N-tert-butoxycarbonyl aziridines to form 4-carboxymethyl 5-alkyl/aryl oxazolidin-2-ones, which is a two-step process that includes the formation of N-Boc β-amino methyl esters followed by treatment with a Lewis acid . Another method includes the intramolecular cyclization of aziridine-2-methanols with phosgene to produce chloromethyl oxazolidinones . Additionally, electrochemical transformations have been used to synthesize enantiomerically pure 4,5-substituted 2-oxazolidinones, which are important precursors for various pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of oxazolidinones is crucial for their chemical behavior and potential applications. The presence of a chloromethyl group, as indicated in the compound of interest, suggests reactivity due to the presence of a good leaving group, which can be utilized in further chemical transformations . The stereochemistry of oxazolidinones is also significant, as enantiomerically pure compounds are often desired for the synthesis of chiral molecules, which are important in the development of pharmaceuticals .

Chemical Reactions Analysis

Oxazolidinones can undergo various chemical reactions due to their functional groups. For instance, the chloromethyl group can participate in substitution reactions, allowing for the introduction of different substituents . The oxazolidinone ring itself can serve as a chiral auxiliary in stereoselective reactions, such as enolate alkylations and Michael additions, which are fundamental in the construction of complex molecules with high stereocontrol .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the photophysical properties, as seen in the study of novel 4-substituted arylidene oxazolones, which exhibited strong absorption and emission in the UV-visible spectrum and showed excellent optical limiting behavior . The solubility, melting points, and stability of oxazolidinones can vary widely and are important considerations in their practical applications .

科学研究应用

合成官能化噁唑烷酮

4-[5-(氯甲基)-1,3-噁唑烷-2-基]-N,N-二甲基苯胺用于合成官能化噁唑烷酮。这些化合物源自各种环氧丙烷-2-甲醇,可用于制备对映异构体纯度高的化合物和药理活性物质的类似物。一个显著的应用包括高效合成(L)-同苯丙氨醇类似物 (Park et al., 2003)。

手性试剂的开发

这种化学物质对于开发对映异构体纯度高的4,5-取代-2-噁唑烷酮至关重要,这些化合物可作为多种药理活性化合物的前体,包括β-氨基醇和β-受体阻滞剂。它用于合成手性N-酰基亚胺离子,这对于产生多样的对映纯的4,5-二取代-2-噁唑烷酮至关重要 (Schierle-Arndt等,2001)。

晶体结构研究

研究4-[5-(氯甲基)-1,3-噁唑烷-2-基]-N,N-二甲基苯胺有助于理解噁唑烷酮衍生物中的弱氢键和π-π堆积相互作用。这些见解对于研究各种取代噁唑烷羰肼的晶体结构和分子相互作用至关重要 (Nogueira等,2015)。

蛋白酶抑制剂的合成

这种化合物用于合成α-氨基烷基-α′-氯甲基酮衍生物,这些衍生物是制备几种蛋白酶抑制剂的宝贵中间体。它在氯甲基化N-保护的3-噁唑烷-5-酮中的作用对于更广泛的制药研究领域至关重要 (Onishi等,2001)。

亲核反应

这种化学物质还参与涉及噁唑烷酮衍生物的亲核反应。这些反应有助于合成各种化合物,包括一些具有潜在精神药物应用的化合物 (Korepin et al., 2015)。

属性

IUPAC Name |

4-[5-(chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-15(2)10-5-3-9(4-6-10)12-14-8-11(7-13)16-12/h3-6,11-12,14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJRWWYVQQFNKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2NCC(O2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344228 |

Source

|

| Record name | 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline | |

CAS RN |

17996-49-5 |

Source

|

| Record name | 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。